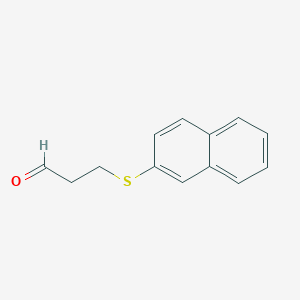

Propanal, 3-(2-naphthalenylthio)-

Description

Propanal, 3-(2-naphthalenylthio)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a propanal group attached to a naphthalenylthio moiety

Properties

CAS No. |

100752-53-2 |

|---|---|

Molecular Formula |

C13H12OS |

Molecular Weight |

216.30 g/mol |

IUPAC Name |

3-naphthalen-2-ylsulfanylpropanal |

InChI |

InChI=1S/C13H12OS/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-8,10H,3,9H2 |

InChI Key |

QOPISSWQXXHKJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 3-(2-naphthalenylthio)- typically involves the reaction of propanal with a naphthalenylthio derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the naphthalenylthio group to the carbonyl carbon of propanal. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.

Industrial Production Methods

While specific industrial production methods for Propanal, 3-(2-naphthalenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-(2-naphthalenylthio)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The naphthalenylthio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of 3-(2-naphthalenylthio)propanoic acid.

Reduction: Formation of 3-(2-naphthalenylthio)propanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanal, 3-(2-naphthalenylthio)-, is an organic compound with a propanal group and a naphthalenylthio substituent, combining the properties of aldehydes and aromatic compounds. It has a molecular formula of , indicating the presence of sulfur, which can influence its reactivity and biological activity.

Potential Applications

Propanal, 3-(2-naphthalenylthio)- has potential applications across various fields:

- Pharmaceuticals: Its biological activities make it potentially useful in pharmaceutical applications. Compounds containing naphthalene and thio groups may possess significant biological activities. The structural features of propanal, 3-(2-naphthalenylthio)- allow it to interact effectively with biological targets.

-

Research and Development: The compound is a subject of interest for further research and application development due to its versatility. It can be synthesized through different methods to produce sufficient quantities for research and application purposes.

- Synthetic pathways are crucial for producing the compound in sufficient quantities for research and application purposes.

Interaction Studies

Interaction studies involving propanal, 3-(2-naphthalenylthio)- are focused on its behavior in biological systems and chemical environments:

- Biological Systems: Assessing the compound's interactions within biological systems is vital for determining its viability for practical uses.

- Chemical Environments: Understanding its behavior in different chemical environments helps in assessing its potential applications.

Structural Similarity

Several compounds share structural similarities with propanal, 3-(2-naphthalenylthio)-:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(2-Hydroxyphenyl)propanal | Contains a hydroxyl group instead of a thio group | Exhibits different reactivity due to hydroxyl presence |

| 1-Naphthaleneethanol | Naphthalene attached to an alcohol | More polar; different solubility characteristics |

| Propanal | Simple three-carbon aldehyde without substituents | Lacks aromatic character; simpler reactivity |

The uniqueness of propanal, 3-(2-naphthalenylthio)- lies in its combination of an aldehyde functionality with a naphthalene moiety connected via a sulfur atom, possibly imparting distinct chemical properties and biological activities compared to similar compounds.

Related Research

While direct case studies and comprehensive data tables for propanal, 3-(2-naphthalenylthio)- are not available in the search results, related research provides insights into similar compounds:

- Neuroprotective Effects: A study on 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), a novel azetidine derivative, showed that it could protect mouse brains against ischaemia/reperfusion injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .

- Anticancer Activity: Research on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides showed that several synthesized derivatives exhibited antiproliferative activity against human HCT-116 and MCF-7 cell lines .

- Naphthalene Metabolism and Toxicity: Naphthalene, a component of propanal, 3-(2-naphthalenylthio)-, has been studied for its metabolism and potential carcinogenicity . Studies on animals showed varying degrees of carcinogenic activity depending on the route of administration and species .

Mechanism of Action

The mechanism of action of Propanal, 3-(2-naphthalenylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The naphthalenylthio moiety may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

Propanal: A simple aldehyde with a similar structure but lacking the naphthalenylthio group.

3-(2-Naphthalenylthio)propanol: A reduced form of Propanal, 3-(2-naphthalenylthio)-.

3-(2-Naphthalenylthio)propanoic acid: An oxidized form of Propanal, 3-(2-naphthalenylthio)-.

Uniqueness

Propanal, 3-(2-naphthalenylthio)- is unique due to the presence of both an aldehyde group and a naphthalenylthio moiety

Biological Activity

Propanal, 3-(2-naphthalenylthio)-, also known as 3-(2-naphthylthio)propanal, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antifungal and antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of Propanal, 3-(2-naphthalenylthio)- is characterized by the presence of a propanal group attached to a 2-naphthalenylthio moiety. This structural configuration is significant for its biological activity, particularly in terms of how substituents affect interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to Propanal, 3-(2-naphthalenylthio)-. For instance, a study evaluated various substituted benzylthioquinolinium iodides against opportunistic pathogens. The findings indicated that compounds with a naphthalene ring exhibited enhanced antifungal activities compared to their phenyl counterparts. Specifically, the para-substituted analogs demonstrated the highest potency against Cryptococcus neoformans, a common opportunistic fungal pathogen in immunocompromised patients .

Table 1: Antifungal Potency of Substituted Compounds

| Compound | IC50 (µg/mL) against C. neoformans | IC50 (µg/mL) against C. albicans | IC50 (µg/mL) against A. fumigatus |

|---|---|---|---|

| Unsubstituted | 0.23 | Higher than substituted variants | Higher than substituted variants |

| p-Chloro | 0.05 | Moderate | Moderate |

| p-CF3 | 0.25 | Lower than unsubstituted | Lower than unsubstituted |

The table illustrates that the para-chloro substituted analog exhibited superior antifungal activity compared to other compounds tested.

Antibacterial Activity

The antibacterial activity of Propanal, 3-(2-naphthalenylthio)- has not been extensively documented; however, related compounds have shown promise in inhibiting various bacterial strains. The SAR studies suggest that modifications in the naphthalene moiety can influence antibacterial efficacy significantly. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring has been associated with increased antibacterial potency .

Case Study 1: Synthesis and Evaluation

In a notable study, researchers synthesized a series of benzylthio derivatives and evaluated their biological activities. The results indicated that compounds with extended aromaticity, such as those containing naphthalene rings, displayed enhanced antifungal and antibacterial properties compared to simpler structures. This underscores the importance of molecular structure in dictating biological activity .

Case Study 2: Toxicological Assessment

A toxicological evaluation was conducted on similar thioether compounds to assess safety profiles. The No Observed Effect Level (NOEL) for certain derivatives was reported at 1.4 mg/kg body weight per day in rodent models, indicating that while some derivatives exhibit promising biological activities, safety assessments are crucial for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.